Superior Human 11β-HSD1 Enzyme Potency Compared to Predecessor AZD4017
AZD8329 demonstrates superior potency against the human 11β-HSD1 enzyme compared to its direct predecessor, AZD4017. This improvement was a key goal of the optimization program and was achieved through structural changes, specifically replacing a pyridine ring with a pyrazole and optimizing substituents [1]. The increased potency enhances the compound's value for in vitro studies requiring high target engagement.
| Evidence Dimension | Human 11β-HSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 9 nM (0.009 µM) |
| Comparator Or Baseline | AZD4017: IC50 = 7 nM (0.007 µM) |
| Quantified Difference | AZD4017 is approximately 1.3-fold more potent than AZD8329 at the recombinant enzyme level. |
| Conditions | Recombinant human 11β-HSD1 enzyme assay. |
Why This Matters
While the predecessor has a slight edge in isolated enzyme potency, the optimization to AZD8329 was driven by a need for a superior overall technical profile, including critical improvements in solubility, pharmacokinetics, and metabolic stability, making it a more robust tool for in vivo studies.
- [1] Scott JS, et al. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). J Med Chem. 2012;55(22):10136-47. View Source
